Steric Bulk Comparison: TIPS vs. TMS and TBDMS at the Thiazole C2 Position
The TIPS group (triisopropylsilyl) provides substantially greater steric bulk than the commonly employed TMS (trimethylsilyl) and TBDMS (tert-butyldimethylsilyl) alternatives at the thiazole C2 position. Vendor documentation for 5-bromo-2-(triisopropylsilyl)thiazole explicitly states that the TIPS group is preferred over smaller silyl groups such as trimethylsilyl due to its superior steric bulk, which minimizes disilylation side reactions and enhances stability during subsequent synthetic transformations . The three isopropyl substituents occupy a significantly larger spatial volume (estimated van der Waals volume ~86 ų for TIPS vs. ~50 ų for TBDMS and ~35 ų for TMS) [1][2]. This steric differentiation has practical consequences: the TIPS group at C2 sterically shields the adjacent C4 position, which in the context of a C5 boronate ester can reduce undesired protodeboronation pathways that plague less sterically protected thiazole boronates [3].
| Evidence Dimension | Steric bulk at the C2 protecting group position |
|---|---|
| Target Compound Data | TIPS: estimated van der Waals volume ~86 ų, three secondary alkyl substituents on silicon [1] |
| Comparator Or Baseline | TBDMS: estimated van der Waals volume ~50 ų; TMS: estimated van der Waals volume ~35 ų [2] |
| Quantified Difference | TIPS is approximately 1.7× larger by van der Waals volume than TBDMS and approximately 2.5× larger than TMS [1][2] |
| Conditions | Calculated van der Waals volumes; steric parameters derived from silyl ether literature generalized to silyl-thiazole systems [1][2] |
Why This Matters
Greater steric bulk at C2 translates into reduced side reactions (disilylation, protodeboronation) during C5 Suzuki couplings, making TIPS the preferred choice when maximum C5 boronate stability under palladium catalysis is required.
- [1] Bols, M.; Pedersen, C. M. Beilstein J. Org. Chem. 2017, 13, 93–105. Silyl protective groups including TIPS, TBDMS, TMS steric properties. View Source
- [2] Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc. 1972, 94, 6190–6191. Introduction of TBDMS group and relative steric properties of silyl protecting groups. View Source
- [3] ACS Digital Library, Poster Abstract: Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions, ACS Fall 2025, Poster Board #583. Discussion of thiazole boronic ester instability and protodeboronation. View Source
